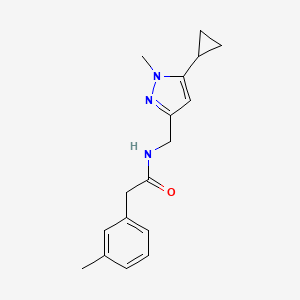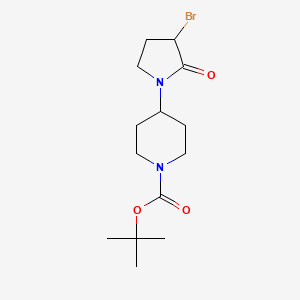
5-fluoro-N-isopropylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-isopropylpyrimidin-4-amine: is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Wirkmechanismus
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a widely used chemotherapeutic agent . 5-FU primarily targets thymidylate synthase (TS), a crucial enzyme in DNA synthesis .
Mode of Action
5-fu, a similar compound, exerts its anticancer effects by misincorporation into rna and dna and inhibition of ts . It’s plausible that 5-fluoro-N-isopropylpyrimidin-4-amine might have a similar mode of action.
Biochemical Pathways
5-fu is known to affect multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades . It’s plausible that this compound might affect similar pathways.
Pharmacokinetics
It’s known that the plasma levels of 5-fu correlate with its biological effects, both in terms of clinical efficacy and toxicity . This suggests that the bioavailability of this compound might also be crucial for its therapeutic effect.
Result of Action
5-fu is known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It’s plausible that this compound might have similar effects.
Action Environment
It’s known that environmental factors can influence the distribution and efficacy of various chemical compounds . Therefore, it’s plausible that environmental factors might also influence the action of this compound.
Biochemische Analyse
Biochemical Properties
It is known that fluorinated pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the fluorinated pyrimidine and the biomolecule it interacts with .
Molecular Mechanism
Fluorinated pyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Fluorinated pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can be influenced by factors such as targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-isopropylpyrimidin-4-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 5-fluoro-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-fluoro-N-isopropylpyrimidin-4-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity .
Biology: In biological research, fluorinated pyrimidines are studied for their potential as enzyme inhibitors and probes for studying nucleic acid interactions. The fluorine atom’s high electronegativity and small size allow for precise modulation of biological activity .
Medicine: Fluorinated pyrimidines, including this compound, are explored for their potential as anticancer agents. They can inhibit key enzymes involved in DNA synthesis, leading to cytotoxic effects on rapidly dividing cancer cells .
Industry: In the industrial sector, fluorinated pyrimidines are used in the production of specialty chemicals and advanced materials. Their unique properties, such as high thermal stability and resistance to chemical degradation, make them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
5-fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
5-fluorocytosine: An antifungal agent with a fluorinated pyrimidine structure.
Uniqueness: 5-fluoro-N-isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other fluorinated pyrimidines .
Eigenschaften
IUPAC Name |
5-fluoro-N-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXJPQGPMUXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-6-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2757661.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2757664.png)
![1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2757665.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)
![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)
![benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2757672.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2757673.png)




![2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2757684.png)
